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Compound of Interest

Compound Name: 4-Bromo-3-chloropyridin-2-amine

CAS No.: 861024-02-4

Cat. No.: B1442349

Get Quote

Abstract & Strategic Overview
4-Bromo-3-chloropyridin-2-amine (CAS: 215364-85-5) is a high-value poly-halogenated

heterocyclic scaffold. Its utility in medicinal chemistry stems from its ability to serve as a dense

node for divergent synthesis, particularly in the development of kinase inhibitors (e.g., SHP2,

KRAS G12C effectors) and CNS-active agents.

The core synthetic challenge—and opportunity—lies in the distinct electronic and steric

environments of its three functionalizable sites:

C4-Bromine: Highly reactive toward oxidative addition; the primary site for cross-coupling.

C3-Chlorine: Sterically crowded and electronically deactivated relative to the C4 position;

requires specialized conditions or intramolecular activation.

C2-Amine: A nucleophilic handle capable of directing metalation, participating in cyclization,

or poisoning catalytic cycles if unmanaged.
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This guide details the protocols for exploiting these reactivity differences to achieve high-fidelity

regioselective functionalization.

Chemical Space & Reactivity Hierarchy
To design effective routes, one must visualize the substrate not just as a structure, but as a

reactivity map. The C4-Br bond is significantly weaker and more accessible than the C3-Cl

bond. The C2-amine acts as an electron donor, increasing electron density on the ring, which

generally deactivates nucleophilic aromatic substitution (

) but facilitates electrophilic attacks and oxidative addition at the halogen sites.
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Figure 1: Reactivity hierarchy of 4-Bromo-3-chloropyridin-2-amine. The C4-Br position is the

kinetic point of entry for metal-catalyzed cross-couplings.

Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C4 position while leaving the C3-Cl and C2-

NH2 intact. Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C4-Br bond

due to the weaker C-Br bond energy compared to C-Cl, and less steric hindrance from the

flanking amine.
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Materials
Substrate: 4-Bromo-3-chloropyridin-2-amine (1.0 equiv)

Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

Rationale: The bidentate dppf ligand prevents catalyst decomposition and resists

coordination by the free amine.

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Note: Water is critical for the transmetalation step.

Step-by-Step Procedure
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0

mmol), boronic acid (1.1 mmol), and base (2.0 mmol).

Deoxygenation: Seal the vial with a septum. Evacuate and backfill with Argon three times.

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ (0.05 mmol).

Reseal immediately.

Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

Monitoring: Monitor by LC-MS. Look for the consumption of the bromide (M+) and

formation of the product (M - Br + Ar). The chloride peak pattern (M/M+2 ratio of 3:1)

should be preserved in the product.

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry

over Na₂SO₄, filter, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc gradient).
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Critical Control Point: If the substrate contains a free amine, "catalyst poisoning" can occur

where the amine binds to the Pd center. If conversion stalls, add 5 mol% additional ligand (e.g.,

dppf or XPhos) or protect the amine as an acetamide (see Protocol B) prior to coupling.

Protocol B: C2-Amine Protection (Optional but
Recommended)
Objective: Mask the amine to prevent catalyst interference or to direct regioselectivity in

subsequent steps. Reagent: Di-tert-butyl dicarbonate (Boc₂O).

Dissolve 4-Bromo-3-chloropyridin-2-amine (1.0 equiv) in dry THF.

Add DMAP (0.1 equiv) and Et₃N (1.2 equiv).

Add Boc₂O (1.1 equiv) dropwise at 0 °C.

Stir at RT for 3 hours.

Outcome: Yields the mono-Boc protected amine. The carbamate group is bulky, further

shielding the C3-Cl position and directing all Pd-catalysis exclusively to C4.

Protocol C: Sequential Functionalization (C4 then C3)
Objective: Functionalize the C3-chlorine after the C4 position has been derivatized. Challenge:

The C3-Cl bond is extremely unreactive. Standard Suzuki conditions will fail. Solution: Use of

next-generation Buchwald precatalysts (e.g., XPhos Pd G4) which are active enough to insert

into hindered aryl chlorides.

Workflow
Perform Protocol A to install the C4 substituent. Isolate the product.

C3-Coupling Conditions:

Substrate: C4-substituted-3-chloropyridin-2-amine.

Catalyst: XPhos Pd G4 (5 mol%) or Pd(OAc)₂/XPhos.
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Partner: Boronic acid (Suzuki) or Amine (Buchwald-Hartwig).

Base: K₃PO₄ (Suzuki) or NaOtBu (Buchwald).

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Temp: 100–110 °C (sealed tube).

Note: If the goal is to form a fused bicycle (e.g., 1H-pyrrolo[2,3-c]pyridine), the C3-Cl and C2-

NH2 are often reacted together in a "one-pot" cyclization using alkynes (Sonogashira) followed

by intramolecular hydroamination.

Data Summary & Troubleshooting
Variable Condition Recommendation

Solvent Dioxane/H₂O
Optimal for Suzuki. Use DMF

for Sonogashira.

Base Carbonate vs. Phosphate

Cs₂CO₃ is superior for

sterically hindered couplings;

K₃PO₄ for weak boronic acids.

Ligand Monodentate vs. Bidentate

dppf or Xantphos are preferred

to prevent chelation by the

pyridine nitrogen or C2-amine.

Temp < 80 °C vs > 100 °C

Keep < 90 °C to ensure

selectivity for Br over Cl. > 100

°C risks Cl activation.

Common Pitfalls
Dehalogenation: If the reaction is overheated with excess hydride sources (e.g., from impure

alcohols), the Br may be replaced by H. Fix: Use anhydrous solvents and strictly degassed

conditions.

Regio-scrambling: Rare, but if highly active catalysts (like Pd-PEPPSI) are used, C3-Cl

activation might compete. Fix: Stick to Pd(dppf) or Pd(PPh₃)₄ which are selective for Br.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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